L-869298 - 362718-73-8

L-869298

Catalog Number: EVT-272081
CAS Number: 362718-73-8
Molecular Formula: C23H18F8N2O4S
Molecular Weight: 570.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-869298 is a potent and selective PDE4 inhibitor.
Classification

L-869298 belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase-4. This classification places it among compounds that influence cyclic nucleotide signaling pathways, which are vital in various physiological processes.

Synthesis Analysis

The synthesis of L-869298 involves a practical enantioselective process that allows for the production of this compound in kilogram quantities without the need for chromatography, making it suitable for industrial applications. The synthesis typically includes several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that can be transformed through various chemical reactions.
  2. Enantioselective Catalysis: A catalytic asymmetric synthesis is employed to ensure the desired chirality of the product, which is crucial for its biological activity.
  3. Reagents and Conditions: Specific reagents are used to facilitate reactions such as reduction and substitution, under controlled conditions that optimize yield and purity.

This method not only enhances efficiency but also minimizes waste and costs associated with purification processes .

Molecular Structure Analysis

The molecular structure of L-869298 can be represented by its molecular formula C48H53F6N4O3SC_{48}H_{53}F_{6}N_{4}O_{3}S. Key features of its structure include:

  • Functional Groups: The compound contains various functional groups including thiazole, ether, and amine moieties, contributing to its biological activity.
  • Isomeric SMILES: The structural representation can be noted as:
  • InChI Key: The unique identifier for L-869298 is YDLQPURWTSDWCC-HNNXBMFYSA-N, which aids in database searches and chemical identification.

Crystallographic studies have revealed insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its interaction with target enzymes .

Chemical Reactions Analysis

L-869298 undergoes several notable chemical reactions:

  1. Reduction: This involves the addition of hydrogen or removal of oxygen, often facilitated by reagents such as lithium aluminum hydride or sodium borohydride. This reaction can yield various hydrogenated derivatives.
  2. Substitution: Functional groups within L-869298 can be replaced by other groups through nucleophilic substitution mechanisms, often involving halogens or other nucleophiles.
  3. Oxidation: Under certain conditions, oxidation reactions can occur, leading to oxygenated derivatives that may exhibit different biological activities.

The specific products formed from these reactions depend on the conditions employed, including temperature, solvent choice, and reaction time .

Mechanism of Action

L-869298 exerts its pharmacological effects primarily through selective inhibition of phosphodiesterase-4. This inhibition leads to increased levels of cyclic adenosine monophosphate within cells. The mechanism can be summarized as follows:

  1. Inhibition of Enzyme Activity: By binding to the active site of phosphodiesterase-4, L-869298 prevents the enzyme from hydrolyzing cyclic adenosine monophosphate.
  2. Increase in Cyclic Adenosine Monophosphate Levels: The accumulation of cyclic adenosine monophosphate activates various downstream signaling pathways involved in immune response modulation and inflammation reduction.
  3. Therapeutic Effects: These actions contribute to potential therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease by reducing inflammation and enhancing bronchodilation .
Physical and Chemical Properties Analysis

L-869298 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 853.04 g/mol.
  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability under various conditions (e.g., temperature, light exposure) is crucial for storage and application.

Elemental analysis indicates the following composition:

  • Carbon (C): 48.43%
  • Hydrogen (H): 3.18%
  • Fluorine (F): 26.64%
  • Nitrogen (N): 4.91%
  • Oxygen (O): 11.22%
  • Sulfur (S): 5.62% .
Applications

L-869298 has a wide range of scientific applications across various fields:

  1. Pharmacology: Investigated for its potential therapeutic effects in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
  2. Biochemistry Research: Used as a tool compound to study the role of cyclic adenosine monophosphate in cellular signaling pathways.
  3. Drug Development: Plays a significant role in the development of new drugs targeting phosphodiesterase enzymes for various therapeutic applications.
  4. Chemical Biology: Employed in research aimed at understanding the molecular mechanisms underlying immune responses and inflammation .
Introduction to L-869298: Contextualizing Its Role in Medicinal Chemistry

Nomenclature and Structural Classification in Heterocyclic Compounds

L-869298 possesses a systematic and structurally descriptive IUPAC name: 2-{5-[(1S)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-2-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol. This name precisely defines its complex structure, including:

  • Stereochemistry: The molecule contains one defined stereocenter, specified by the (1S) configuration, crucial for its biological activity [1].
  • Core Heterocycles:
  • A central 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as a key scaffold.
  • A pyridine N-oxide moiety, where the nitrogen atom in the pyridine ring is oxidized, influencing electronic properties and binding interactions.
  • Aromatic Systems: A disubstituted benzene ring decorated with cyclopropyloxy and difluoromethoxy substituents provides hydrophobic character and influences target binding.
  • Highly Fluorinated Motif: The 1,1,1,3,3,3-hexafluoropropan-2-ol group is a strongly electron-withdrawing and acidic segment critical for high-affinity interaction with the PDE4 active site, particularly via coordination with divalent metal ions (Mg²⁺ or Zn²⁺) [5].

Its molecular formula is C₂₃H₁₈F₈N₂O₄S, corresponding to an average molecular mass of 570.451 Da and a monoisotopic mass of 570.085954 Da [1]. The structure integrates several privileged pharmacophores common in medicinal chemistry, combining lipophilic elements (cyclopropyl, difluoromethoxy, phenyl, thiazole) with polar, metal-chelating functionality (pyridine N-oxide, hexafluoroisopropanol). This careful balance contributes to its ability to penetrate cell membranes and engage its intracellular target. The presence of multiple fluorine atoms enhances metabolic stability, membrane permeability, and binding affinity through specific electrostatic interactions.

Table 1: Key Structural Features of L-869298

Structural ElementChemical GroupRole in Structure/Function
Stereocenter(1S)-Chiral carbonEssential for high-affinity binding to PDE4; enantiomers show dramatically different potency.
Central Linker Scaffold1,3-Thiazole ringProvides rigidity and serves as attachment point for key pharmacophores.
Metal Binding DomainPyridine N-oxideCoordinates Mg²⁺/Zn²⁺ ions in the PDE4 active site; key anchoring point.
Aromatic Binding Domain3-Cyclopropyloxy-4-difluoromethoxyphenylEngages hydrophobic pocket in PDE4 via π-stacking and van der Waals interactions.
Acidic Headgroup1,1,1,3,3,3-Hexafluoropropan-2-olForms critical hydrogen bonds with conserved glutamine (Gln) in PDE4 active site.

Historical Development and Discovery in PDE4 Inhibitor Research

The development of L-869298 is deeply rooted in the historical trajectory of PDE4 inhibitor research, which began with the identification of rolipram as a prototype compound. Early PDE4 inhibitors, while demonstrating compelling anti-inflammatory potential in preclinical models (particularly for asthma and COPD), were hampered clinically by significant side effects, notably nausea and emesis, linked to their interaction with a high-affinity rolipram-binding state [4] [7]. This drove intensive efforts within pharmaceutical companies to discover next-generation inhibitors with improved therapeutic windows.

Researchers at Merck Frosst Centre for Therapeutic Research (Quebec, Canada) and Merck Research Laboratories (Rahway, USA) identified L-869298 as a highly potent and selective candidate. A landmark achievement was the development of a practical enantioselective synthesis suitable for kilogram-scale production, published in 2005 [3] [4]. This synthesis featured several innovative steps:

  • Catalytic Asymmetric Hydrogenation: A key step involved the highly enantioselective reduction of an aromatic heteroaromatic ketone using chiral catalysts, yielding the crucial (S)-alcohol intermediate in near-perfect enantiomeric excess (ee >99%). This established the required (S)-configuration essential for high PDE4 potency.
  • Novel Displacement Reaction: The alcohol was activated as its 4-toluenesulfonate (tosylate) ester. This tosylate then underwent an unprecedented displacement reaction by the lithium enolate of ethyl 3-pyridyl acetate N-oxide. Critically, this SN₂-type reaction proceeded with inversion of configuration and without racemization, preserving the high enantiopurity of the intermediate.
  • Deprotection and Decarboxylation: Final steps involved deprotection of the ester and a decarboxylation reaction, yielding enantiomerically pure L-869298 in excellent overall yield. This chromatography-free process represented a significant advance for the efficient large-scale production of complex chiral drug candidates [4].

Biochemically, L-869298 demonstrated exceptional potency, characterized by an IC₅₀ value of 0.4 nM against PDE4D, making it one of the most potent PDE4 inhibitors reported at the time. Importantly, its enantiomer, L-869299, was significantly less active (IC₅₀ = 43 nM), highlighting the critical importance of stereochemistry for target engagement [5]. This enantioselectivity, exceeding 100-fold, underscored the highly specific three-dimensional constraints of the PDE4 active site and validated the focus on asymmetric synthesis.

Table 2: Evolution of Key PDE4 Inhibitors Including L-869298

CompoundReported PDE4 IC₅₀Key AdvanceLimitations/Challenges
Rolipram~200 nM (PDE4B)First-generation prototype; established PDE4 as therapeutic target.High affinity for HARBS; significant nausea/emesis side effects.
Piclamilast~1-2 nMImproved potency over Rolipram.Side effect profile remained a concern.
L-8692980.4 nM (PDE4D)Exceptional potency; enantioselective synthesis enabling pure active enantiomer.Development status unclear beyond preclinical/Phase I.
Roflumilast~1 nMFirst FDA-approved PDE4 inhibitor for severe COPD (2011).Side effects (nausea, weight loss) limit use.

Dual Mechanistic Significance: PDE4 Inhibition vs. Ferroptosis Induction

The primary and well-established mechanism of action of L-869298 is potent and selective inhibition of phosphodiesterase-4 (PDE4). PDE4 enzymes specifically hydrolyze the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, L-869298 prevents the breakdown of cAMP, leading to elevated intracellular cAMP levels within inflammatory cells (e.g., eosinophils, neutrophils, macrophages, T-cells). Increased cAMP activates protein kinase A (PKA) and other effectors, resulting in:

  • Downregulation of Inflammatory Mediators: Suppressed production and release of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23), chemokines, and lipid mediators.
  • Inhibition of Immune Cell Activation: Reduced activation, chemotaxis (migration), and degranulation of inflammatory cells central to asthma and COPD pathophysiology.
  • Smooth Muscle Relaxation: Contribution to bronchodilation in the airways [4] [5] [7].

High-resolution X-ray crystallography studies (at 2.0 Å resolution) have elucidated the molecular basis of L-869298's exceptional potency and enantioselectivity. Co-crystal structures with PDE4D reveal that the active (S)-enantiomer (L-869298) binds deeply within the catalytic pocket:

  • The pyridine N-oxide group forms critical coordination bonds with the two magnesium ions (Mg²⁺) bound in the active site, and via water molecules, to the conserved metal-binding residues (e.g., Asp, His).
  • The hexafluoroisopropanol (HFIP) group engages in pivotal hydrogen bonding with a conserved glutamine residue (Gln 369 in PDE4D), a key interaction shared among many potent PDE4 inhibitors.
  • The 3-cyclopropyloxy-4-difluoromethoxyphenyl moiety occupies a hydrophobic clamp region (Q2 pocket), forming extensive van der Waals contacts.
  • The thiazole ring and connecting ethyl linker optimally position the other pharmacophores within the binding pocket [5].

The binding conformation of the less active (R)-enantiomer (L-869299) is significantly distorted. While it maintains the crucial metal coordination via its pyridine N-oxide, this forces the molecule into a strained conformation that disrupts other essential interactions, particularly the hydrogen bonding with Gln 369, explaining its drastically reduced (100-fold lower) affinity [5].

Beyond its canonical PDE4 inhibition, some research tangentially suggests L-869298 or structurally related compounds might possess activity related to ferroptosis induction. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. While the search results do not provide direct evidence for L-869298 acting as a ferroptosis inducer, the compound FINO2 (869298-31-7) has been investigated in this context. FINO2 is chemically distinct (C₁₅H₂₈O₃ vs C₂₃H₁₈F₈N₂O₄S) and functions as an endoperoxide-containing compound that oxidizes iron and inactivates GPX4, a key antioxidant enzyme. The CAS number proximity (869298-31-7 vs L-869298's RN 362718-73-8) is coincidental and does not imply chemical or mechanistic similarity [9]. Therefore, while PDE4 inhibition remains the unequivocally established primary mechanism of L-869298, the evolving field of ferroptosis modulation highlights the potential for diverse biological activities emerging from complex molecular scaffolds, though direct evidence linking L-869298 to ferroptosis is currently lacking from the provided sources. The compound's primary significance lies in its role as an ultra-potent, stereoselective PDE4 inhibitor and a tool for understanding enzyme-inhibitor interactions at the atomic level.

Properties

CAS Number

362718-73-8

Product Name

L-869298

IUPAC Name

2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Molecular Formula

C23H18F8N2O4S

Molecular Weight

570.5 g/mol

InChI

InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1

InChI Key

YDLQPURWTSDWCC-HNNXBMFYSA-N

SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Solubility

Soluble in DMSO

Synonyms

3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide
L 869,298
L 869298
L 869299
L-869,298
L-869298
L-869299
L869,298
L869299

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.